molecular formula C10H13FN2O3 B3059749 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline CAS No. 1233955-12-8

2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline

Cat. No.: B3059749
CAS No.: 1233955-12-8
M. Wt: 228.22
InChI Key: LDTQMIJZUJULIS-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorine atom, a methoxypropyl group, and a nitro group attached to the benzene ring

Preparation Methods

The synthesis of 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline typically involves several steps. One common method includes the nitration of 2-fluoroaniline to introduce the nitro group, followed by the alkylation of the resulting nitroaniline with 3-methoxypropyl bromide. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can replace the fluorine atom with a methoxy group.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various solvents like ethanol and DMF. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its functional groups allow for modifications that result in products with desired properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline can be compared with other similar compounds, such as:

    2-Fluoro-N-(3-methoxypropyl)benzenesulfonamide: This compound has a sulfonamide group instead of a nitro group, which affects its chemical reactivity and biological properties.

    2-Fluoro-N-(3-methoxypropyl)cyclohexanamine: This compound has a cyclohexane ring instead of a benzene ring, leading to differences in its chemical behavior and applications.

    2-Fluoro-N-(3-methoxypropyl)-4-nitrobenzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-N-(3-methoxypropyl)-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3/c1-16-7-3-6-12-10-8(11)4-2-5-9(10)13(14)15/h2,4-5,12H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTQMIJZUJULIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=CC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241809
Record name 2-Fluoro-N-(3-methoxypropyl)-6-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-12-8
Record name 2-Fluoro-N-(3-methoxypropyl)-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-(3-methoxypropyl)-6-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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